
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPTP, and its chemical formula is C9H11F3N2O. MPTP is a pyrazole-based compound that is used in various scientific applications, particularly in the field of neuroscience.
作用機序
The mechanism of action of MPTP involves its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and oxidative stress, ultimately resulting in neuronal death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its conversion into MPP+ in the brain. MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms. The loss of dopaminergic neurons leads to a reduction in dopamine levels in the brain, resulting in motor deficits, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One of the significant advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons, leading to Parkinson's-like symptoms. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. However, one of the limitations of using MPTP is its toxicity, which can lead to severe side effects and even death in animal models.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One of the most significant areas of research is the development of new therapeutic interventions for Parkinson's disease. MPTP has been used to study the mechanisms of the disease, and new treatments are being developed based on this research. Additionally, MPTP can be used to study the effects of oxidative stress and mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 5-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research, particularly in the field of neuroscience. MPTP is used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. Its conversion into MPP+ selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms, and its toxicity is a limitation in lab experiments. There are several future directions for the use of MPTP in scientific research, including the development of new therapeutic interventions for Parkinson's disease and the study of other neurodegenerative diseases.
合成法
The synthesis of MPTP involves the reaction of 1-(3,3,3-trifluoropropyl)-1H-pyrazole with formaldehyde and methanol. The reaction is carried out under specific conditions, including the use of a catalyst and a specific temperature range. The resulting product is purified using various techniques, including chromatography and recrystallization.
科学的研究の応用
MPTP has been extensively used in scientific research, particularly in the field of neuroscience. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons, leading to Parkinson's-like symptoms in animal models. This model has been used to study the mechanisms of Parkinson's disease and test potential therapeutic interventions.
特性
IUPAC Name |
5-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-14-6-7-2-4-12-13(7)5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCGAUTPRXSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

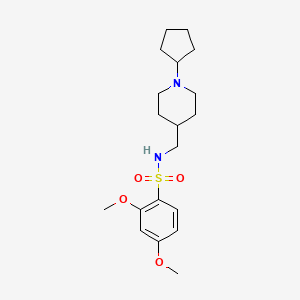
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2451663.png)

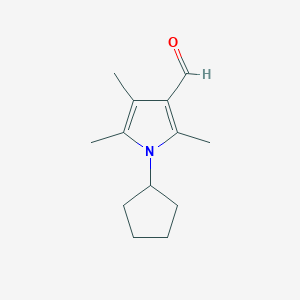

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)
![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)
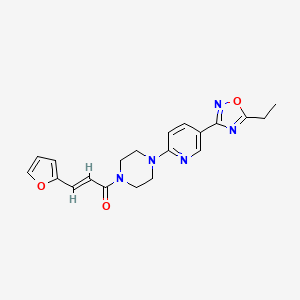
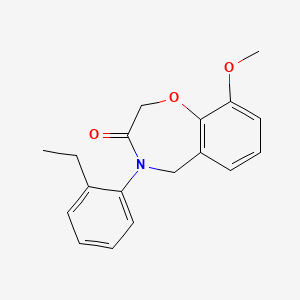
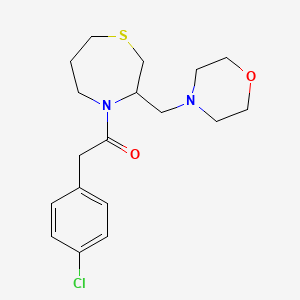
![6-(2,5-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2451684.png)